molecular formula C21H28ClN3O2 B8134323 [4-[2-(2,5-dimethylphenoxy)ethylamino]piperidin-1-yl]-pyridin-4-ylmethanone;hydrochloride

[4-[2-(2,5-dimethylphenoxy)ethylamino]piperidin-1-yl]-pyridin-4-ylmethanone;hydrochloride

Cat. No.: B8134323
M. Wt: 389.9 g/mol
InChI Key: OOJFZGBROIVYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GRP-60367 (hydrochloride) is a first-in-class small-molecule inhibitor specifically targeting the rabies virus (RABV) entry. It exhibits nanomolar potency against select RABV strains, making it a significant compound in the field of antiviral research .

Preparation Methods

The preparation of GRP-60367 (hydrochloride) involves synthetic routes that include the formation of the core structure followed by the introduction of functional groups. The compound is synthesized through a series of chemical reactions, including nucleophilic substitution and condensation reactions. The hydrochloride form is obtained by treating the free base with hydrochloric acid, which enhances its solubility and stability .

Chemical Reactions Analysis

GRP-60367 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

GRP-60367 (hydrochloride) has a wide range of scientific research applications:

    Chemistry: Used as a probe to study the mechanisms of viral entry inhibition.

    Biology: Employed in cell-based assays to investigate its effects on viral entry and replication.

    Medicine: Potential therapeutic agent for the treatment of rabies, especially in regions with limited access to immunoglobulin-based postexposure prophylaxis.

    Industry: Utilized in the development of antiviral drugs and vaccines .

Mechanism of Action

The mechanism of action of GRP-60367 (hydrochloride) involves the inhibition of the rabies virus entry by specifically targeting the RABV glycoprotein (G). This inhibition prevents the virus from entering host cells, thereby blocking its replication and spread. The compound binds to conserved hydrophobic positions in the RABV G protein fusion loop, which is crucial for viral entry .

Comparison with Similar Compounds

GRP-60367 (hydrochloride) is unique due to its specific targeting of the RABV G protein and its nanomolar potency. Similar compounds include other small-molecule inhibitors targeting viral entry, such as:

This detailed article provides a comprehensive overview of GRP-60367 (hydrochloride), highlighting its significance in scientific research and its potential applications in various fields. If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

[4-[2-(2,5-dimethylphenoxy)ethylamino]piperidin-1-yl]-pyridin-4-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2.ClH/c1-16-3-4-17(2)20(15-16)26-14-11-23-19-7-12-24(13-8-19)21(25)18-5-9-22-10-6-18;/h3-6,9-10,15,19,23H,7-8,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJFZGBROIVYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCNC2CCN(CC2)C(=O)C3=CC=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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